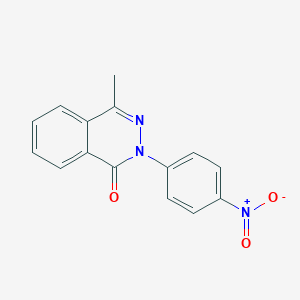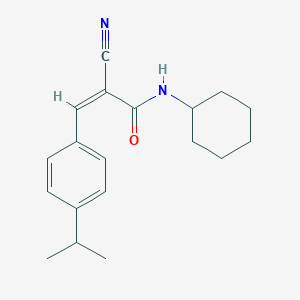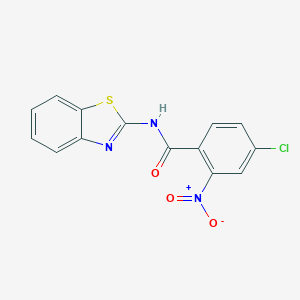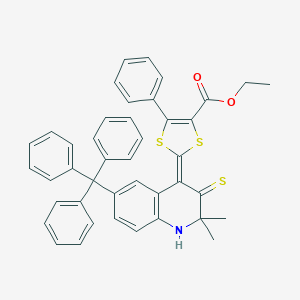
4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazine ring system substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylphthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The phthalazine ring can be oxidized to form corresponding phthalazinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., chlorine gas), nitrating agents (e.g., nitric acid).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methyl-2-(4-aminophenyl)phthalazin-1(2H)-one.
Substitution: 4-methyl-2-(4-nitrophenyl)-5-chlorophthalazin-1(2H)-one.
Oxidation: 4-methyl-2-(4-nitrophenyl)phthalazin-1,4-dione.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives to highlight its uniqueness:
4-methyl-2-(4-aminophenyl)phthalazin-1(2H)-one: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
4-methyl-2-(4-chlorophenyl)phthalazin-1(2H)-one: Contains a chlorophenyl group, which may impart different physicochemical properties and applications.
4-methyl-2-(4-methoxyphenyl)phthalazin-1(2H)-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOPZEIANLIBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319893 |
Source


|
| Record name | 4-methyl-2-(4-nitrophenyl)phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100864-77-5 |
Source


|
| Record name | 4-methyl-2-(4-nitrophenyl)phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B447542.png)
![1-[(2,4-Dimethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B447549.png)
![{4-[({5-Nitro-2-furoyl}oxy)methyl]-1,2,5-oxadiazol-3-yl}methyl 5-nitro-2-furoate](/img/structure/B447550.png)
![2-{4-nitrophenyl}-5-methyl-4-[1-(pentylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447551.png)
![1-{[(5-Bromo-2-thienyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B447552.png)
![2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447553.png)
![4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447554.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447555.png)
![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B447556.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447559.png)


![2-(2,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447565.png)
